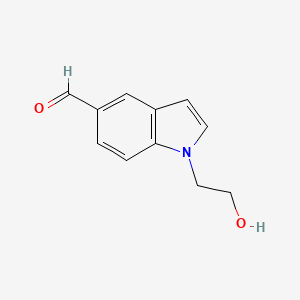

1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)indole-5-carbaldehyde |

InChI |

InChI=1S/C11H11NO2/c13-6-5-12-4-3-10-7-9(8-14)1-2-11(10)12/h1-4,7-8,13H,5-6H2 |

InChI Key |

WMUBGRYNEIXRAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2CCO)C=C1C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of this compound primarily involves functionalization of the indole nucleus at the nitrogen and the 5-position. Two principal approaches are documented:

Direct N-alkylation of indole-5-carboxaldehyde with ethylene oxide under basic conditions

This method introduces the hydroxyethyl group at the nitrogen by nucleophilic ring-opening of ethylene oxide by the indole nitrogen, which is deprotonated under basic conditions. The aldehyde group at the 5-position remains intact during this process.

Reaction conditions typically involve a base such as sodium hydride or potassium carbonate in a polar aprotic solvent to facilitate nucleophilic attack on ethylene oxide.Condensation of 2-hydroxyethylamine with indole-5-carboxaldehyde

In this route, 2-hydroxyethylamine acts as a nucleophile reacting with the aldehyde group of indole-5-carboxaldehyde, potentially followed by reduction or rearrangement steps to yield the target compound. This method may require protection/deprotection steps to control selectivity.

Industrial and Advanced Synthetic Techniques

Continuous flow reactors are employed in industrial settings to improve reaction control and scalability, especially for the N-alkylation step. This approach enhances mixing and heat transfer, leading to improved yields and reproducibility.

Catalyst use : Lewis acids or bases can be used to catalyze the N-alkylation or condensation reactions, increasing reaction rates and selectivity.

Green chemistry considerations : Solvent-free conditions or environmentally benign solvents (e.g., water, ethanol) are explored to minimize environmental impact during synthesis.

Detailed Reaction Conditions and Mechanistic Insights

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | N-Alkylation | Indole-5-carboxaldehyde + ethylene oxide, base (NaH, K2CO3), solvent (DMF, DMSO), room temperature to mild heating | Hydroxyethyl group introduced at N-1 position |

| 2 | Condensation | Indole-5-carboxaldehyde + 2-hydroxyethylamine, possibly acid/base catalysis | Formation of intermediate imine or related species |

| 3 | Purification | Chromatography, crystallization | Isolation of pure this compound |

The N-alkylation mechanism involves deprotonation of the indole nitrogen, nucleophilic attack on the electrophilic ethylene oxide, ring-opening, and formation of the hydroxyethyl substituent. The aldehyde group is typically stable under these conditions.

Chemical Reaction Analysis of this compound

Reactivity of Functional Groups

Aldehyde Group (at 5-position)

- Can be oxidized to carboxylic acid using oxidants like potassium permanganate or chromium trioxide.

- Can be reduced to primary alcohol using sodium borohydride or lithium aluminum hydride.

- Can undergo condensation reactions (e.g., Schiff base formation).

Hydroxyethyl Group (at N-1 position)

- Can participate in nucleophilic substitution reactions, potentially allowing further functionalization.

- Can form hydrogen bonds, influencing solubility and reactivity.

-

- Aromatic system capable of electrophilic substitution, π-π interactions, and coordination with metals.

Summary Table of Typical Reactions

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Oxidation | KMnO4 (acidic), CrO3 | 1-(2-Hydroxyethyl)-1H-indole-5-carboxylic acid |

| Reduction | NaBH4 (methanol), LiAlH4 (ether) | 1-(2-Hydroxyethyl)-1H-indole-5-methanol |

| Substitution | Halides, amines + base | Various N-substituted or O-substituted derivatives |

Research Findings and Spectroscopic Characterization

Although direct spectral data for this compound are limited in the literature, related indole derivatives synthesized by similar methods have been characterized by:

FTIR : Characteristic aldehyde C=O stretch near 1700 cm⁻¹; O-H stretch for hydroxyethyl group around 3400 cm⁻¹; aromatic C-H stretches near 3000 cm⁻¹.

1H NMR : Aldehyde proton appears downfield (~9-10 ppm); aromatic protons between 6.5-8 ppm; hydroxyethyl methylene protons around 3-4 ppm; hydroxyl proton broad signal variable.

Mass Spectrometry : Molecular ion peak corresponding to the molecular weight (~189 g/mol) plus sodium adducts in ESI-MS.

These data confirm the successful introduction of the hydroxyethyl group and retention of the aldehyde functionality.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N-Alkylation with ethylene oxide | Indole-5-carboxaldehyde + ethylene oxide | Base (NaH, K2CO3), polar aprotic solvent, mild heating | Direct, relatively simple | Requires careful control to avoid over-alkylation |

| Condensation with 2-hydroxyethylamine | Indole-5-carboxaldehyde + 2-hydroxyethylamine | Acid/base catalysis, possible reduction steps | Alternative route, may allow functional group manipulation | Multi-step, may require protection |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: 1-(2-Hydroxyethyl)-1H-indole-5-carboxylic acid.

Reduction: 1-(2-Hydroxyethyl)-1H-indole-5-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

While direct applications of 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde are not extensively documented, studies involving analogous compounds and derivatives highlight several potential research areas:

- Antitumor Activity: Research on oncrasin-1 analogues, which have structural similarities to this compound, demonstrates that modifications at the indole-3 position are critical for antitumor activity. Substitutions at the 5-position of the indole are well-tolerated, with 5-F substitution showing promising potency .

- Antibiofilm and Antivirulence Properties: Indole derivatives have been investigated for their ability to interfere with quorum sensing (QS) and suppress virulence factors in Serratia marcescens. Several indole derivatives have shown potential in reducing biofilm formation and virulence .

- Hydrogel Development: 2-Hydroxyethyl Acrylate, which shares a hydroxyethyl group with the target compound, is used in creating pH-responsive hydrogels for transdermal drug delivery. These hydrogels exhibit a porous 3D network structure and are crucial for controlled drug release .

- Ionic Liquids (ILs) Synthesis: 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, an imidazolium-based ionic liquid with a hydroxyethyl group, has been studied for its structural and thermal behavior. Such compounds are useful as alternatives to alcoholic solvents and as additives in nanoparticle and peptide syntheses .

- Synthesis of Biologically Active Compounds: Ionic liquids have been employed in the synthesis of various biologically active compounds, including antifungal, antiprotozoal, antidiuretic, anti-inflammatory, and antihypertensive drugs. The use of ILs can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) .

Data Tables and Case Studies

Because the search results do not provide specific data tables or case studies for this compound, information from related compounds is used to infer potential applications.

Table 1: Cytotoxic Activity of Oncrasin-1 Analogues (adapted from )

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 35 | H460 | Data not available |

| 51 | H460 | Data not available |

| 55 | H460 | Data not available |

| Note: Actual IC50 values are not provided in the search results, but the table illustrates the type of data presented in the original study. |

Case Study: pH-Responsive Hydrogel for Transdermal Delivery

A study developed a pH-responsive hydrogel based on carboxymethyl cellulose and 2-Hydroxyethyl Acrylate for transdermal delivery of naringenin. The hydrogel's porous structure, confirmed by SEM analysis, allows for enhanced transdermal delivery, following Fickian diffusion. The hydrogel showed greater swelling at higher pH levels (7.5 and 8.5) compared to lower pH (5.5), indicating its pH-responsive nature.

Authoritative Insights

The applications of this compound can be inferred from the applications of related compounds:

- The presence of the hydroxyethyl group is crucial in forming hydrogels with specific physicochemical properties, affecting water retention and mechanical strength .

- Indole derivatives can disrupt quorum sensing in bacteria, reducing biofilm formation and virulence, suggesting potential applications in antibacterial therapies .

- Ionic liquids containing hydroxyethyl groups can serve as versatile additives in chemical syntheses, offering an alternative to traditional solvents and enhancing the solubility of poorly soluble compounds .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The indole ring structure allows for π-π interactions with aromatic amino acids in proteins, further modulating its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Indole carbaldehydes differ primarily in substituent type, position, and electronic effects. Key analogs include:

- 1-Methyl-1H-indole-5-carbaldehyde : A methyl group at the 1-position (MW: 175.18, mp: 221–223°C) .

- 1-Ethyl-1H-indole-6-carbaldehyde : An ethyl group at the 1-position and aldehyde at the 6-position (MW: 189.21) .

- 1-[(4-Fluorophenyl)methyl]-1H-indole-5-carbaldehyde : A fluorobenzyl group at the 1-position (CAS: 944893-59-8) .

- 1-[(2-Chloro-5-thiazolyl)methyl]-1H-indole-3-carboxaldehyde : A thiazole-chloromethyl substituent at the 1-position (MW: 276.74) .

Table 1: Key Properties of Selected Indole Carbaldehydes

| Compound Name | Substituent (Position) | Molecular Weight | Melting Point (°C) | Key Feature |

|---|---|---|---|---|

| 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde | -CH₂CH₂OH (1), -CHO (5) | ~189.21* | N/A | Polar hydroxyethyl group |

| 1-Methyl-1H-indole-5-carbaldehyde | -CH₃ (1), -CHO (5) | 175.18 | 221–223 | Electron-donating methyl group |

| 1-Ethyl-1H-indole-6-carbaldehyde | -CH₂CH₃ (1), -CHO (6) | 189.21 | N/A | Positional isomerism (aldehyde at 6) |

| 1-[(4-Fluorophenyl)methyl]-1H-indole-5-carbaldehyde | -CH₂C₆H₄F (1), -CHO (5) | 253.27 | N/A | Electron-withdrawing fluorine |

*Estimated based on molecular formula (C₁₁H₁₁NO₂).

Stability and Degradation

- Thermal/Oxidative Stability : While direct data for the target compound are lacking, studies on 1-(2-hydroxyethyl)pyrrolidone blends show that hydroxyethyl groups degrade under thermal stress, forming products like pyrrolidine and organic acids (e.g., lactic acid) . This suggests that the hydroxyethyl substituent in indole derivatives may similarly influence stability, though the indole core likely alters degradation pathways.

- Comparative Stability : Methyl and ethyl substituents generally enhance stability due to their inertness, whereas halogenated analogs (e.g., fluorobenzyl) may exhibit greater resistance to oxidation .

Biological Activity

1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial, anticancer, and neuroprotective properties. This detailed article explores the compound's biological activity, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

The compound features an indole ring, which is known for its diverse biological activities, coupled with a hydroxyl group and an aldehyde functional group. These structural components contribute to its reactivity and biological interactions.

Antibacterial Activity

Research Findings:

- Antibacterial Efficacy: A study evaluated the antibacterial activity of derivatives of indole compounds, including this compound. The results indicated that compounds with longer carbon chains exhibited higher antibacterial activity against various strains, including drug-resistant bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for the most active compound was reported at 0.5 μg/mL against MRSA .

- Mechanism of Action: The antibacterial action is believed to be linked to the disruption of bacterial cell membrane integrity and interference with metabolic pathways. The presence of the hydroxyl group enhances solubility in aqueous media, facilitating better interaction with bacterial cells .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.5 | MRSA |

| C5 Derivative | 1.0 | Staphylococcus epidermidis |

| C6 Derivative | 8 | Escherichia coli |

| C5 Derivative | 2 | Klebsiella pneumoniae |

Anticancer Activity

Case Studies:

- In Vitro Studies: In a study focusing on indole derivatives, this compound demonstrated cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death .

- Selectivity Index: The selectivity index of this compound was calculated to determine its safety profile compared to conventional chemotherapeutics. A high selectivity index indicates that the compound can effectively target cancer cells while sparing normal cells, thus reducing potential side effects .

Neuroprotective Effects

Research Insights:

Recent studies have highlighted the neuroprotective properties of indole derivatives, including this compound. The compound has been shown to exert protective effects against oxidative stress-induced neuronal damage.

- Mechanisms: The neuroprotective effects are attributed to the compound's ability to scavenge free radicals and modulate inflammatory responses in neuronal tissues .

- Animal Models: In animal models of neurodegenerative diseases, treatment with this compound resulted in improved cognitive functions and reduced neuronal apoptosis, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.